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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

application of Nuclear Magnetic Resonance (NMR) spectroscopy to ¹³C labeled nucleic acids.

Isotopic labeling, particularly with ¹³C, is a powerful tool to overcome the inherent challenges of

NMR spectroscopy of biomolecules, such as spectral overlap and low sensitivity. These

methods are indispensable for detailed structural and dynamic characterization of nucleic acids

and their complexes, providing critical insights for drug discovery and development.[1][2]

Introduction to ¹³C Labeling of Nucleic Acids for
NMR Studies
The limited chemical shift dispersion in NMR spectra of nucleic acids, arising from the four-

letter code of nucleotides, presents a significant challenge for detailed structural and dynamic

analysis.[3] Isotopic labeling with ¹³C (and ¹⁵N) significantly enhances spectral resolution and

enables the use of powerful heteronuclear NMR techniques.[3][4][5]

Benefits of ¹³C Labeling:

Increased Spectral Dispersion: The larger chemical shift range of ¹³C compared to ¹H

alleviates spectral overlap.[6]

Access to Heteronuclear Correlation Experiments: Enables experiments like ¹H-¹³C HSQC,

which correlate protons with their directly attached carbons, simplifying resonance
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assignment.

Probing Dynamics: ¹³C relaxation experiments provide insights into the internal motions of

nucleic acids on a wide range of timescales, which are crucial for their biological function.[7]

[8][9]

Structural Restraints: ¹³C-¹³C and ¹H-¹³C coupling constants, as well as Nuclear Overhauser

Effects (NOEs) involving ¹³C-attached protons, provide valuable distance and dihedral angle

restraints for structure determination.

Common ¹³C Labeling Strategies:

Uniform ¹³C Labeling: All carbon atoms in the nucleic acid are replaced with ¹³C. This is

typically achieved by in vitro transcription using uniformly ¹³C-labeled nucleotide

triphosphates (NTPs).[3][4][5]

Selective ¹³C Labeling: Only specific carbon positions or specific nucleotide types are

labeled. This approach simplifies spectra and is particularly useful for studying large RNAs or

specific regions of interest.[10]

Chemical Synthesis: Solid-phase synthesis allows for the site-specific incorporation of ¹³C-

labeled phosphoramidites, offering precise control over the labeling pattern.[11][12][13]

Experimental Protocols
Preparation of ¹³C Labeled RNA by In Vitro Transcription
This protocol describes the general steps for producing uniformly ¹³C-labeled RNA for NMR

studies using T7 RNA polymerase.

Materials:

Linearized DNA template with a T7 promoter

T7 RNA polymerase

Uniformly ¹³C-labeled rNTPs (A, U, G, C)

Transcription buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
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RNase inhibitor

DNase I

Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC)

Protocol:

Transcription Reaction Setup:

In a sterile, RNase-free tube, combine the transcription buffer, ¹³C-labeled rNTPs,

linearized DNA template, and RNase inhibitor.

Initiate the reaction by adding T7 RNA polymerase.

Incubate at 37°C for 2-4 hours.

DNase Treatment:

Add DNase I to the reaction mixture to digest the DNA template.

Incubate at 37°C for 30 minutes.

RNA Purification:

Purify the RNA transcript using denaturing PAGE or HPLC to separate the full-length

product from shorter transcripts and unincorporated NTPs.

Desalting and Buffer Exchange:

Desalt the purified RNA and exchange it into the desired NMR buffer (e.g., 10 mM sodium

phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O or 99.9% D₂O).

Concentration and Sample Preparation:

Concentrate the RNA sample to the desired concentration for NMR experiments (typically

0.5-1.0 mM).
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Anneal the RNA by heating to 95°C for 5 minutes followed by slow cooling to room

temperature to ensure proper folding.

Preparation of ¹³C Labeled DNA by Solid-Phase
Synthesis
This protocol outlines the key steps in automated solid-phase synthesis for incorporating ¹³C-

labeled deoxynucleoside phosphoramidites into a DNA oligonucleotide.

The Synthesis Cycle:

Solid-phase DNA synthesis is a cyclical process involving four main steps for each nucleotide

addition.[11][13]

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide

attached to the solid support is removed by treatment with a mild acid (e.g., trichloroacetic

acid). This exposes the 5'-hydroxyl group for the next coupling step.[13]

Coupling: The ¹³C-labeled phosphoramidite monomer is activated and reacts with the free 5'-

hydroxyl group of the growing DNA chain.[14]

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of

deletion mutants in subsequent cycles.[13]

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester

using an oxidizing agent like iodine.[14]

This cycle is repeated until the desired sequence is synthesized.

Post-Synthesis Workup:

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid

support, and all remaining protecting groups on the bases and phosphate backbone are

removed, typically by treatment with ammonia.[14]

Purification: The crude oligonucleotide is purified by HPLC or PAGE to isolate the full-length

product.
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Desalting and Sample Preparation: The purified DNA is desalted and prepared in the

appropriate NMR buffer as described for RNA.

Key NMR Experiments for ¹³C Labeled Nucleic Acids
¹H-¹³C Heteronuclear Single Quantum Coherence
(HSQC)
The ¹H-¹³C HSQC experiment is a cornerstone for studying ¹³C-labeled nucleic acids. It

provides a 2D correlation map of each proton to its directly attached carbon, significantly

reducing spectral overlap and facilitating resonance assignment.

Experimental Parameters (Bruker TopSpin):
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Parameter Value Description

Pulse Program hsqcetgpsisp2

Gradient-enhanced, sensitivity-

enhanced HSQC with water

suppression.

SW (¹H) 12-16 ppm
Spectral width in the proton

dimension.

SW (¹³C) 100-160 ppm
Spectral width in the carbon

dimension.

O1P 4.7 ppm

Carrier frequency for the

proton dimension (centered on

the water resonance).

O2P 90-110 ppm
Carrier frequency for the

carbon dimension.

TD (F2) 2048
Number of data points in the

direct (¹H) dimension.

TD (F1) 256-512
Number of data points in the

indirect (¹³C) dimension.

NS 8-16
Number of scans per

increment.

DS 4 Number of dummy scans.

D1 1.5-2.0 s Relaxation delay.

CNST2 145 Hz
¹J(C,H) coupling constant for

polarization transfer.

Protocol:

Sample Preparation: Prepare a 0.5-1.0 mM sample of the ¹³C-labeled nucleic acid in a

suitable NMR buffer.

Spectrometer Setup: Tune and match the probe for ¹H and ¹³C frequencies. Calibrate the 90°

pulse widths for both nuclei.
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Acquisition: Load the hsqcetgpsisp2 pulse program and set the experimental parameters as

listed in the table. Acquire the 2D HSQC spectrum.

Data Processing: Process the data using software like TopSpin or NMRPipe. This involves

Fourier transformation, phasing, and baseline correction.

3D ¹³C-edited NOESY-HSQC
This experiment is crucial for obtaining distance restraints for structure determination. It

resolves the NOE correlations between protons in a third dimension based on the chemical

shift of the ¹³C nucleus attached to one of the protons.

Experimental Parameters (Bruker TopSpin):
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Parameter Value Description

Pulse Program noesyhsqcfpf3gpsi3d

3D NOESY-HSQC with

sensitivity enhancement and

gradient coherence selection.

[4]

SW (¹H, F3) 12-16 ppm
Spectral width in the direct

proton dimension.

SW (¹H, F1) 12-16 ppm
Spectral width in the indirect

proton dimension.

SW (¹³C, F2) 40-60 ppm
Spectral width in the carbon

dimension.

O1P 4.7 ppm
Carrier frequency for the

proton dimensions.

O2P
40-50 ppm (aliphatic) or 130-

140 ppm (aromatic)

Carrier frequency for the

carbon dimension.

TD (F3) 1024
Number of data points in the

direct (¹H) dimension.

TD (F1, F2) 128 x 64
Number of data points in the

indirect dimensions.

NS 8-16
Number of scans per

increment.

D8 100-200 ms NOE mixing time.

Protocol:

Sample Preparation: A concentrated sample (≥ 1 mM) in D₂O is recommended to maximize

sensitivity and minimize exchange with water protons.

Acquisition: Set up the 3D experiment with the appropriate parameters. The acquisition time

for a 3D experiment can be significant.
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Data Processing: Process the 3D data, which involves Fourier transformation in three

dimensions. Analyze the 2D planes of the 3D spectrum to identify NOE cross-peaks.

¹³C Relaxation Experiments for Dynamics Studies
¹³C relaxation experiments measure the rates of spin-lattice (R₁) and spin-spin (R₂) relaxation,

as well as the heteronuclear NOE. These parameters provide information about the amplitude

and timescale of internal motions.[8][9]

Key Experiments:

T₁ (R₁) Measurement: Typically performed using an inversion-recovery experiment.

T₂ (R₂) Measurement: Commonly measured using a Carr-Purcell-Meiboom-Gill (CPMG)

pulse sequence.

¹H-¹³C NOE Measurement: Two spectra are acquired, one with and one without proton

saturation during the relaxation delay. The ratio of the peak intensities gives the NOE value.

Protocol:

Experiment Series: A series of 2D ¹H-¹³C HSQC-based experiments are recorded with

varying relaxation delays.

Data Analysis: The decay of peak intensities as a function of the relaxation delay is fitted to

an exponential function to extract the R₁ and R₂ relaxation rates.

Model-Free Analysis: The relaxation data is often analyzed using the model-free formalism to

obtain parameters such as the order parameter (S²), which describes the spatial restriction of

bond vector motion, and the correlation time (τe) for internal motions.

Quantitative Data Summary
The following tables summarize typical quantitative data obtained from NMR experiments on

¹³C labeled nucleic acids.

Table 1: Typical ¹³C Chemical Shift Ranges for RNA and DNA
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Carbon Atom RNA Chemical Shift (ppm) DNA Chemical Shift (ppm)

Ribose/Deoxyribose

C1' 88 - 95 82 - 88

C2' 68 - 75 38 - 43

C3' 69 - 76 70 - 77

C4' 80 - 86 83 - 89

C5' 60 - 67 61 - 68

Bases (Purines)

Adenine C2 152 - 155 151 - 154

Adenine C8 138 - 142 139 - 143

Guanine C8 135 - 139 136 - 140

Bases (Pyrimidines)

Cytosine C6 140 - 144 140 - 144

Uracil C6 140 - 144 -

Thymine C6 - 136 - 140

Cytosine C5 95 - 100 96 - 101

Uracil C5 101 - 105 -

Thymine C5 - 110 - 115

Thymine CH₃ - 11 - 15

Note: Chemical shifts can be sensitive to local conformation and environment.[15]

Table 2: Typical ¹J(C,H) and nJ(C,H) Coupling Constants in Nucleic Acids
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Coupling Value (Hz) Application

¹J(C1',H1') 160 - 175
HSQC optimization,

conformation

¹J(C,H) aromatic 170 - 220 HSQC optimization

³J(H1',H2') 1 - 10 Sugar pucker determination

³J(C4',P) 4 - 8 Backbone torsion angle (ε)

³J(C2',P) 4 - 8 Backbone torsion angle (ζ)

References for coupling constants.[2][16]

Table 3: Representative ¹³C Relaxation Parameters and their Interpretation

Parameter Typical Value Range Interpretation

R₁ (s⁻¹) 1 - 5
Sensitive to fast (ps-ns)

motions.

R₂ (s⁻¹) 5 - 20
Sensitive to both fast and slow

(µs-ms) motions.

¹H-¹³C NOE 0.6 - 0.9

Indicates the degree of

flexibility; lower values suggest

higher flexibility.

S² (Order Parameter) 0.7 - 0.95

A measure of the spatial

restriction of bond vector

motion (0 = isotropic motion, 1

= rigid).

Note: Relaxation rates are dependent on the size of the molecule and the magnetic field

strength.

Visualizations of Experimental Workflows
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The following diagrams illustrate the general workflows for preparing ¹³C labeled nucleic acids

and performing key NMR experiments.

Sample Preparation

RNA Preparation

DNA Preparation

NMR Spectroscopy

Data Interpretation

DNA Template

In Vitro Transcription
(with ¹³C-NTPs)

Purification (PAGE/HPLC)

Desalting & Buffer Exchange

Solid Support

Solid-Phase Synthesis
(with ¹³C-phosphoramidites)

Cleavage & Deprotection

Purification (HPLC)

NMR Data Acquisition
(HSQC, NOESY, Relaxation)

Data Processing
(FT, Phasing, Baseline Correction)

Spectral Analysis
(Assignment, Integration, Fitting)
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Click to download full resolution via product page

Caption: General workflow for NMR studies of ¹³C labeled nucleic acids.
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Caption: Workflow for a ¹H-¹³C HSQC experiment.
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Caption: Logical workflow for 3D structure determination using NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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